molecular formula C15H17N3O4S B6143486 4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide CAS No. 380342-12-1

4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide

Cat. No. B6143486
CAS RN: 380342-12-1
M. Wt: 335.4 g/mol
InChI Key: FNCAYMZIEQQNEY-UHFFFAOYSA-N
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Description

“4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide” is a chemical compound with the molecular formula C15H17N3O4S . It has a molecular weight of 335.38 . The compound is likely to be a white powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17N3O4S/c1-2-22-13-7-9-14 (10-8-13)23 (20,21)18-12-5-3-11 (4-6-12)15 (19)17-16/h3-10,18H,2,16H2,1H3, (H,17,19) . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is likely to be a white powder . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not available .

Scientific Research Applications

4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide has been used in various scientific research applications. It has been used to study the effects of hydrazine compounds on enzymes, as well as to study the effects of hydrazine compounds on the production of nitric oxide. It has also been used to study the effects of hydrazine compounds on cellular respiration, and to study the effects of hydrazine compounds on the production of reactive oxygen species.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide is not completely understood. However, it is believed that this compound may act as an inhibitor of the enzyme nitric oxide synthase (NOS). This enzyme is responsible for the production of nitric oxide, which is an important signaling molecule in the body. Inhibition of this enzyme may lead to decreased production of nitric oxide, which can have various effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that this compound may have anti-inflammatory and antioxidant effects. It has also been suggested that this compound may act as an inhibitor of nitric oxide synthase, which could lead to decreased production of nitric oxide. This could lead to decreased inflammation and decreased oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide in lab experiments include its ability to be synthesized easily and its ability to act as an inhibitor of nitric oxide synthase. However, there are some limitations to using this compound in lab experiments. For example, the effects of this compound on the body are not fully understood, and its effects may vary depending on the concentration and duration of exposure. Additionally, this compound is a synthetic compound, which may limit its use in certain experiments.

Future Directions

For 4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide include further research into its biochemical and physiological effects, as well as its potential use in the treatment of certain diseases. Additionally, further research into the synthesis of this compound may lead to improved methods of synthesis and improved yields. Finally, further research into the mechanism of action of this compound may lead to a better understanding of its effects on the body.

Synthesis Methods

4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide is synthesized through a multi-step process. The first step involves the reaction of 4-ethoxybenzene-1-sulfonyl chloride with hydrazine hydrate in a 1:1 molar ratio in a solvent such as acetonitrile. The second step involves the reaction of the product of the first step with 2-chlorobenzaldehyde in a 1:1 molar ratio in a solvent such as acetonitrile. The third step involves the reaction of the product of the second step with hydrazine hydrate in a 1:1 molar ratio in a solvent such as acetonitrile. The fourth step involves the reaction of the product of the third step with sodium hydroxide in a 1:1 molar ratio in a solvent such as acetonitrile, which yields this compound as the final product.

properties

IUPAC Name

4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-2-22-11-7-9-12(10-8-11)23(20,21)18-14-6-4-3-5-13(14)15(19)17-16/h3-10,18H,2,16H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCAYMZIEQQNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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